molecular formula C15H27NO5 B6242144 2-[2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid CAS No. 2408959-98-6

2-[2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid

Cat. No. B6242144
CAS RN: 2408959-98-6
M. Wt: 301.4
InChI Key:
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Description

The compound “2-[2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid” is a type of organic compound. It contains a cyclobutyl ring, which is a four-membered carbon ring, with an amino group that is protected by a tert-butoxycarbonyl (BOC) group . The BOC group is a common protecting group used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound involves a cyclobutyl ring, which is a four-membered carbon ring. Attached to this ring is an amino group that is protected by a tert-butoxycarbonyl (BOC) group . The BOC group is a common protecting group used in organic synthesis . The InChI code for this compound is 1S/C15H27NO5/c1-14(2,3)20-11-8-10(9(11)7-12(17)18)16-13(19)21-15(4,5)6/h9-11H,7-8H2,1-6H3, (H,16,19) (H,17,18)/t9-,10+,11-/m1/s1 .

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid' involves the protection of the amine group, followed by the formation of the cyclobutane ring and subsequent deprotection of the amine group. The tert-butoxy group is used as a protecting group for both the amine and carboxylic acid groups. The synthesis pathway is as follows:", "Starting Materials": [ "tert-Butyl glycinate", "tert-Butyl bromoacetate", "Sodium hydride", "Cyclobutanone", "Di-tert-butyl dicarbonate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "tert-Butyl glycinate is reacted with tert-butyl bromoacetate in the presence of sodium hydride to form the protected amine tert-butyl N-[(tert-butoxy)carbonyl]glycinate.", "Cyclobutanone is reacted with tert-butyl N-[(tert-butoxy)carbonyl]glycinate in the presence of sodium hydride to form the cyclobutane ring.", "The resulting cyclobutyl intermediate is then deprotected using di-tert-butyl dicarbonate and sodium hydroxide to form the tert-butoxy carbamate intermediate.", "The tert-butoxy carbamate intermediate is then treated with hydrochloric acid to remove the tert-butoxy group and form the amine intermediate.", "The amine intermediate is then treated with sodium hydroxide to remove the remaining tert-butoxy group and form the final product, 2-[2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid.", "The final product is isolated using standard workup procedures, such as extraction with ethyl acetate and washing with water and sodium chloride." ] }

CAS RN

2408959-98-6

Product Name

2-[2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid

Molecular Formula

C15H27NO5

Molecular Weight

301.4

Purity

95

Origin of Product

United States

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